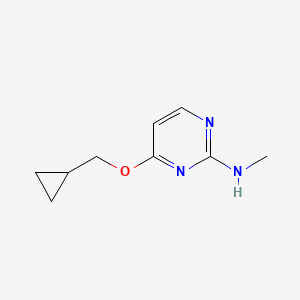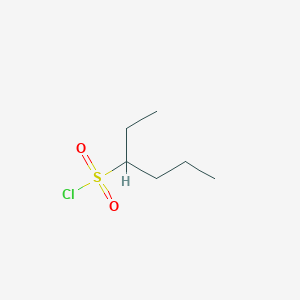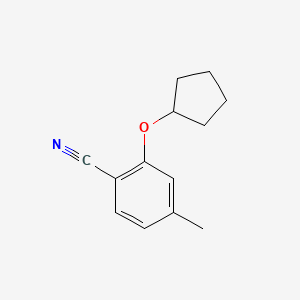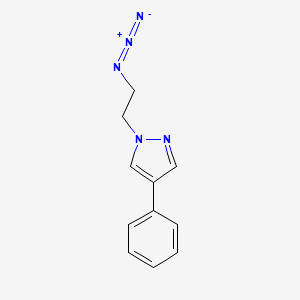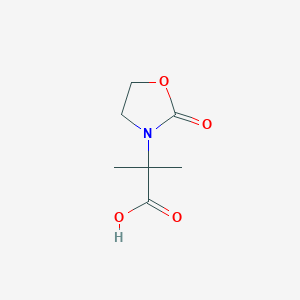
2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
Übersicht
Beschreibung
“2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H11NO4 . It is a unique chemical that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” can be represented by the linear formula C7H11NO4 . The InChI code for this compound is 1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
The physical form of “2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” is a solid . It has a molecular weight of 173.17 .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
The compound has been utilized as an intermediate in the synthesis of various natural and non-natural α-amino acids and their derivatives. For example, Burger et al. (1992) demonstrated its use in synthesizing amino acid derivatives with a diazo function in the side chain, leading to the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives, showcasing its versatility in creating structurally complex amino acids (Burger, Rudolph, Neuhauser, & Gold, 1992).
Development of α-Aminophosphonic Acids
Naydenova et al. (2006) reported the synthesis of novel α-aminophosphonic acids by reacting 1,3-oxazolidin-2-one derivatives with formaldehyde and phosphorus trichloride. These compounds showed promising genotoxic, clastogenic, and antiproliferative effects, indicating potential applications in medicinal chemistry and drug development (Naydenova, Topashka-Ancheva, Todorov, Yordanova, & Troev, 2006).
Enantioselective Preparations
The compound has been used for the enantioselective preparation of γ-amino acids and γ-lactams from nitro olefins and carboxylic acids, demonstrating its utility in producing optically active molecules. This application is crucial for the synthesis of compounds with specific chirality, a key factor in drug efficacy and safety (Brenner & Seebach, 1999).
Chemical Fixation of Carbon Dioxide
Jing Xu, Zhao, and Jia (2011) explored an efficient catalyst-free method for the chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions. This research highlights the potential of using 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid and its derivatives in carbon capture and utilization strategies, contributing to more sustainable chemical processes (Xu, Zhao, & Jia, 2011).
Biological Applications and Safety
While the main focus of your request was on excluding drug use, dosage, and side effects information, it's important to note that the compound and its derivatives have been investigated for their biological activities and safety profiles. For instance, studies on novel antibacterial oxazolidinones have shown promising results, with an emphasis on improved safety profiles over existing compounds, indicating the potential for therapeutic applications (Gordeev & Yuan, 2014).
Eigenschaften
IUPAC Name |
2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIBJGHNROTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)
